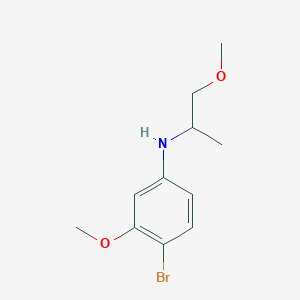![molecular formula C13H30N2 B13253511 {2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine](/img/structure/B13253511.png)
{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine is a chemical compound with the molecular formula C13H30N2 and a molecular weight of 214.39 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine involves multiple steps, including the reaction of appropriate amines and alkyl halides under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The exact methods are often kept confidential by manufacturers .
Chemical Reactions Analysis
Types of Reactions
{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved may vary depending on the application .
Comparison with Similar Compounds
Similar Compounds
Tris(2-dimethylaminoethyl)amine: Another amine with similar structural features but different functional groups.
N,N-Diisopropylethylamine: Shares the diisopropylamino group but differs in overall structure and applications.
Uniqueness
{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H30N2 |
|---|---|
Molecular Weight |
214.39 g/mol |
IUPAC Name |
N-(2-methylbutyl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H30N2/c1-7-13(6)10-14-8-9-15(11(2)3)12(4)5/h11-14H,7-10H2,1-6H3 |
InChI Key |
IEZOUZQBJHTJHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


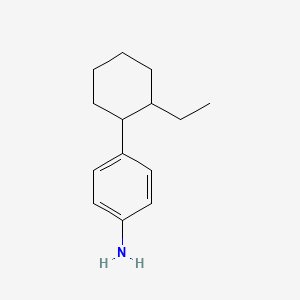
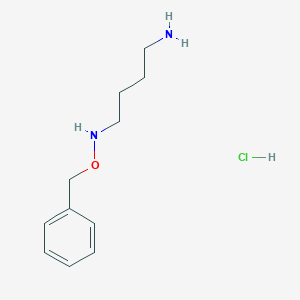
![N-[2-(Methylsulfanyl)phenyl]thian-3-amine](/img/structure/B13253436.png)
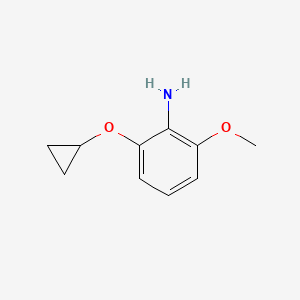
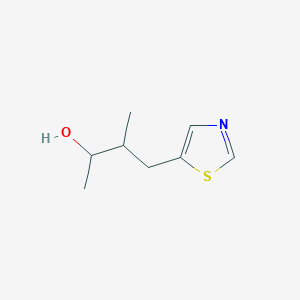
![2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253460.png)
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+](/img/structure/B13253470.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)
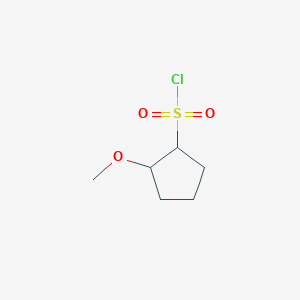
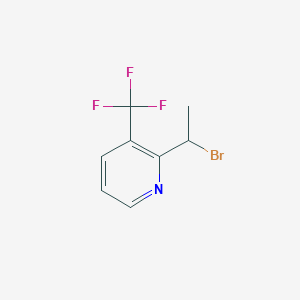
![3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13253497.png)
![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13253503.png)
![1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one](/img/structure/B13253510.png)
